Tert-butyl 2-amino-4-morpholinobenzoate
Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl 2-amino-4-morpholinobenzoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of 2-amino-4-morpholinobenzoic acid with tert-butyl chloroformate . This reaction forms the tert-butyl ester of the benzoic acid, incorporating the morpholine ring .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 278.35 g/mol .
Scientific Research Applications
Antimalarial Drug Development
Tert-butyl derivatives, including N-tert-butyl isoquine (GSK369796), have been developed as part of antimalarial drug research. This molecule was designed with considerations for chemical, toxicological, pharmacokinetic, and pharmacodynamic properties. It showed promising activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This research underscores the potential of tert-butyl derivatives in creating effective antimalarial drugs (O’Neill et al., 2009).
Advancements in NMR Techniques
The study of perfluoro-tert-butyl 4-hydroxyproline demonstrates its application in 19F NMR. This compound provides distinct conformational preferences in α-helical and polyproline helix peptides, making it a useful tool in probes and medicinal chemistry due to its sensitive detection in 19F NMR (Tressler & Zondlo, 2014).
Immunomodulatory Activity
A study on 2-amino-4,6-di-tert-butylphenol derivatives, which are closely related to tert-butyl 2-amino-4-morpholinobenzoate, highlights their immunomodulatory activity. These compounds exhibited immunosuppressive effects and stimulated the production of interferons, suggesting potential in immune response regulation (Nizheharodava et al., 2020).
Stereocontrolled Synthesis in Chemistry
Tert-butyl derivatives have been used in stereocontrolled synthesis, as shown in the creation of fenpropimorph, a systemic fungicide. This application demonstrates the versatility of tert-butyl derivatives in achieving high enantiomeric excess in complex chemical syntheses (Vinković & Sunjic, 1997).
Marine Drug Synthesis
Research into 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound related to tert-butyl 2-amino-4-morpholinobenzoate, is significant in marine drug synthesis, particularly for antitumor antibiotics from tetrahydroisoquinoline natural products (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 2-amino-4-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)12-5-4-11(10-13(12)16)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAMKGFRDPWDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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